molecular formula C18H15FN4O3S B2423000 N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-72-6

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2423000
CAS No.: 851079-72-6
M. Wt: 386.4
InChI Key: KOHWBTRIECTXNA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thioether with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an aminophenyl derivative.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Reduction: Formation of N-(4-aminobenzyl)-2-((1-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamide.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the imidazole ring and nitrophenyl group suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The imidazole ring is a common motif in many drugs, and modifications to the nitrophenyl and fluorobenzyl groups could yield compounds with interesting pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions, while the nitrophenyl group might participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-2-((1-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-chlorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a fluorobenzyl and a nitrophenyl group, along with the imidazole ring, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-14-3-1-13(2-4-14)11-21-17(24)12-27-18-20-9-10-22(18)15-5-7-16(8-6-15)23(25)26/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHWBTRIECTXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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